molecular formula C22H22ClNO2 B1385559 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline CAS No. 1040688-42-3

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline

Cat. No.: B1385559
CAS No.: 1040688-42-3
M. Wt: 367.9 g/mol
InChI Key: FTAPHEBDXLQOHU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halide under basic conditions.

    Introduction of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction involving a suitable amine precursor.

    Formation of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction involving a phenol derivative and a suitable alkylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound with modified functional groups.

Scientific Research Applications

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application. For example, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-4-chloro-2-methylbenzoic acid
  • 2-(Benzyloxy)-3-chloro-4-methylbenzoic acid
  • 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid

Uniqueness

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit distinct chemical reactivity, biological activity, and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-17-14-19(23)10-11-22(17)25-13-12-24-20-8-5-9-21(15-20)26-16-18-6-3-2-4-7-18/h2-11,14-15,24H,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAPHEBDXLQOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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